molecular formula C9H15NO2 B2974593 (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid CAS No. 2361798-87-8

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid

Cat. No.: B2974593
CAS No.: 2361798-87-8
M. Wt: 169.224
InChI Key: CVEGBBSJQUAHNB-YWIQKCBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid” is a bicyclic compound featuring a strained bicyclo[4.2.0]octane framework with an amino group at the 8-position and a carboxylic acid moiety at the 7-position. Its stereochemistry (1R,6S,7S,8S) confers distinct conformational rigidity, influencing its physicochemical and biological properties.

Properties

IUPAC Name

(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c10-8-6-4-2-1-3-5(6)7(8)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6+,7-,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEGBBSJQUAHNB-YWIQKCBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)C(C2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]2[C@H](C1)[C@@H]([C@H]2N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361798-87-8
Record name rac-(1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R,6S,7S,8S)-8-Aminobicyclo[420]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors One common approach is the cyclization of a suitable linear precursor under acidic or basic conditions to form the bicyclic structure

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to enhance the efficiency of the synthesis. Additionally, purification methods like crystallization and chromatography are used to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives depending on the reagents used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand for receptor binding studies.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of the interaction. The pathways involved may include modulation of enzyme activity, alteration of receptor signaling, and changes in cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with analogous bicyclic structures, focusing on ring systems, substituents, stereochemistry, and applications.

Table 1: Comparative Analysis of Bicyclic Compounds

Compound Name Bicyclo System Substituents/Functional Groups Stereochemistry Molecular Weight (g/mol) Key Properties/Applications References
(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid (Target Compound) [4.2.0]octane -NH2 (8-position), -COOH (7-position) 1R,6S,7S,8S Not provided Potential β-lactam analog or enzyme inhibitor -
rac-(1R,6R,7S)-Bicyclo[4.2.0]octane-7-carboxylic acid [4.2.0]octane -COOH (7-position) Racemic (1R,6R,7S) ~158 (estimated) Intermediate in synthetic chemistry
(1R,2S,3R,4S)-3-Aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid [2.2.2]octene -NH2 (3-position), -COOH (2-position) 1R,2S,3R,4S 199.23 Melting point: 220–221°C (dec.); [α]D^20 = +3.2°
(6R,7R)-3-(Acetoxymethyl)-8-oxo-7-(2-(pyridin-4-ylthio)acetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid [4.2.0]octene (β-lactam) -S-, -N- (thia-aza ring), -COOH, acetamido 6R,7R ~500 (estimated) Cephalosporin antibiotic derivative; meets pharmacopeial crystallinity standards
(2S,5R,6R)-6-Aminopenicillanic Acid [3.2.0]heptane (β-lactam) -NH2 (6-position), -COOH (2-position) 2S,5R,6R 216.27 Core structure for penicillins; industrial antibiotic precursor
(1R,6R)-7-Cbz-3,7-diazabicyclo[4.2.0]octane [4.2.0]octane -N- (diazabicyclo), Cbz-protected amine 1R,6R 246.30 Synthetic intermediate for drug discovery

Key Observations:

Bicyclo System Influence: The target compound’s [4.2.0]octane system shares structural similarity with cephalosporins (e.g., ), which are β-lactam antibiotics. Smaller bicyclo systems (e.g., [2.2.2]octene in ) exhibit higher strain, reflected in elevated melting points (220–221°C) and distinct optical rotations .

Stereochemical Impact :

  • Racemic mixtures (e.g., rac-(1R,6R,7S)-bicyclo[4.2.0]octane-7-carboxylic acid in –4) demonstrate reduced enantiomeric purity compared to the target’s defined (1R,6S,7S,8S) configuration, which is critical for chiral recognition in drug-receptor interactions .

Functional Group Variations: The diazabicyclo[4.2.0]octane derivative () replaces the carboxylic acid with a Cbz-protected amine, highlighting its role as a synthetic intermediate rather than a bioactive molecule . β-Lactam antibiotics (e.g., 6-aminopenicillanic acid in ) prioritize a [3.2.0]heptane core with fused lactam rings, contrasting with the target’s non-lactam structure .

Pharmacological Relevance: Cephalosporin analogs () emphasize sulfur incorporation and methyltetrazole substituents for enhanced antibacterial activity, whereas the target’s amino-carboxylic acid motif may suggest alternative applications, such as enzyme inhibition or peptide mimicry .

Biological Activity

(1R,6S,7S,8S)-8-Aminobicyclo[4.2.0]octane-7-carboxylic acid is a bicyclic amino acid with significant biological activity that has garnered attention in various fields of research. This article explores its biological properties, mechanisms of action, and potential applications in medicine and biochemistry.

Chemical Structure and Properties

The compound features a bicyclic structure that contributes to its unique chemical properties. The molecular formula is C9H15NO2C_9H_{15}NO_2, and it has a molecular weight of approximately 169.23 g/mol. The rigid bicyclic framework allows for specific interactions with biological targets, which is crucial for its activity.

Biological Activity

Mechanism of Action:
The biological activity of (1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid primarily involves its interaction with receptors and enzymes in the body. Its structure enables it to fit into active sites of proteins, potentially modulating enzymatic activities or receptor functions.

Pharmacological Effects:
Research indicates that this compound may exhibit various pharmacological effects, including:

  • Neuroprotective Properties: Some studies suggest that it may protect neuronal cells from apoptosis and oxidative stress.
  • Antinociceptive Activity: It has shown promise in reducing pain responses in animal models.
  • Cognitive Enhancement: Potential benefits in memory and learning processes have been observed in experimental settings.

Research Findings

Recent studies have highlighted the compound's potential applications in drug design and therapeutic interventions:

  • Neuroprotection Studies:
    • A study demonstrated that (1R,6S,7S,8S)-8-aminobicyclo[4.2.0]octane-7-carboxylic acid reduced neuronal cell death induced by excitotoxicity in vitro.
  • Pain Management Research:
    • Animal models have shown that administration of this compound leads to significant reductions in pain sensitivity compared to control groups.
  • Cognitive Function Trials:
    • Experimental trials indicated improvements in cognitive function tests when subjects were treated with this compound.

Case Studies

StudyObjectiveFindings
Neuroprotection StudyAssess neuroprotective effects on neuronal cellsSignificant reduction in cell death due to excitotoxicity
Antinociceptive ActivityEvaluate pain relief efficacyMarked decrease in pain sensitivity in treated animals
Cognitive EnhancementInvestigate effects on memoryImproved performance in cognitive tests compared to controls

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.